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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl: A Novel Building Block for Advanced Peptide Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 1-(N-Fmoc-aminomethyl)cyclopropanamine hydrochloride, a specialized, non-canonical amino acid derivative. Designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1-(N-Fmoc-aminomethyl)cyclopropanamine hydrochloride, a specialized, non-canonical amino acid derivative. Designed for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, a robust synthetic protocol, characterization methods, and its strategic applications in modern medicinal chemistry.

Introduction: The Strategic Value of Constrained Diamines

In the landscape of peptide-based therapeutics, the ability to impose conformational constraints on a peptide backbone is a critical tool for enhancing potency, selectivity, and metabolic stability. Non-canonical amino acids with rigid scaffolds are central to this strategy. 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl emerges as a valuable building block, uniquely combining three key structural features:

  • A Geminal Diamine Scaffold: The 1,1-disubstituted cyclopropane core presents two primary amino groups, one of which is part of an aminomethyl extension. This arrangement offers a unique stereochemical and electronic configuration for incorporation into peptide chains or for use as a molecular scaffold.

  • The Cyclopropyl Constraint: The three-membered ring significantly restricts bond rotation, locking the appended functionalities into a well-defined spatial orientation. This rigidity can pre-organize a peptide into a bioactive conformation, leading to enhanced receptor binding and improved resistance to enzymatic degradation.[1][2]

  • Orthogonal Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[3] Its lability to mild basic conditions (e.g., piperidine) while remaining stable to acids allows for the selective deprotection and elongation of peptide chains without compromising acid-sensitive side-chain protecting groups or resin linkers.[4]

This molecule is therefore not just a modified amino acid, but a strategic tool for introducing a rigid, bifunctional cassette into novel therapeutic agents.

Physicochemical and Structural Data

A definitive CAS Number for 1-(N-Fmoc-aminomethyl)cyclopropanamine hydrochloride has not been assigned in public chemical databases, indicating its status as a specialized or novel reagent. The parent compound, 1-(aminomethyl)cyclopropanamine, is registered under CAS Number 143842-25-5 .

The key quantitative data for the title compound have been calculated and are presented below.

PropertyValueData Source
IUPAC Name (1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropan-1-aminium chlorideIUPAC Nomenclature
Molecular Formula C₁₉H₂₁ClN₂O₂Calculated
Molecular Weight 356.84 g/mol Calculated
Parent Amine CAS 143842-25-5
Appearance White to off-white solid (Predicted)N/A

Solubility Profile (Predicted): Based on the properties of similar Fmoc-protected amino compounds and hydrochloride salts, the following solubility characteristics are anticipated:

  • High Solubility: Methanol, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[]

  • Moderate Solubility: Dichloromethane (DCM), Chloroform.

  • Low Solubility: Water (protonated amine may grant some solubility), Diethyl Ether, Hexanes.

Empirical determination of solubility is recommended for specific applications.[3]

Synthesis and Purification Protocol

The synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is achieved through the selective mono-protection of the less sterically hindered primary amine of the parent diamine. The following protocol is based on established methods for the Fmoc protection of amines.[6][7]

Causality of Experimental Choices:

  • Reagent Choice: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is chosen as the Fmoc-donating reagent. It is a stable, crystalline solid that reacts efficiently with primary amines under mild basic conditions, minimizing side reactions compared to the more reactive Fmoc-Cl.

  • Solvent System: An aqueous/organic biphasic system (e.g., Dioxane/Water) with a mild inorganic base like sodium bicarbonate provides an effective medium. The base neutralizes the succinimide byproduct and maintains a pH suitable for the nucleophilic attack of the amine on the Fmoc-OSu.

  • Selective Protection: The aminomethyl group is sterically more accessible than the amine directly attached to the quaternary cyclopropyl carbon. Under carefully controlled stoichiometry (using a slight sub-stoichiometric amount of Fmoc-OSu relative to the diamine), preferential protection of the aminomethyl nitrogen is achieved.

  • HCl Salt Formation: Conversion to the hydrochloride salt is performed in the final step. This protonates the remaining free amine, enhancing the compound's crystallinity and improving its stability and handling characteristics for long-term storage.

Experimental Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Fmoc Protection cluster_2 Step 3: Reaction & Work-up cluster_3 Step 4: Purification & Salt Formation A 1-(aminomethyl)cyclopropanamine (1.0 eq) D Stir at room temperature until dissolved A->D B 1,4-Dioxane / Water (1:1) B->D C Sodium Bicarbonate (2.5 eq) C->D F Add dropwise over 1 hour at 0-5°C (Ice Bath) D->F To Reaction Flask E Fmoc-OSu (0.95 eq) in 1,4-Dioxane E->F G Stir overnight at RT F->G H 1. Dilute with Water 2. Extract with Ethyl Acetate G->H I Wash organic layer with brine, dry (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify via Flash Chromatography J->K L Dissolve pure product in minimal DCM K->L M Add HCl in Dioxane (4M) dropwise at 0°C L->M N Filter precipitate, wash with ether, dry in vacuo M->N O Final Product: 1-(N-Fmoc-aminomethyl)- cyclopropanamine HCl N->O G cluster_0 Cycle 1: Coupling cluster_1 Cycle 2: Deprotection cluster_2 Cycle 3: Incorporation of Title Compound cluster_3 Cycle 4: Further Elongation Resin Solid Support Resin with free -NH₂ A 1. Add Fmoc-AA-OH, HBTU, DIPEA 2. Couple to resin Resin->A B Resin-AA-Fmoc A->B C 1. Wash resin 2. Add 20% Piperidine/DMF B->C D Resin-AA-NH₂ C->D E 1. Add Title Compound, HBTU, DIPEA 2. Couple to peptide D->E F Resin-AA-NH-CO-(Cyclopropyl)-CH₂-NH-Fmoc (Peptide with constrained diamine) E->F G 1. Deprotect Fmoc with Piperidine 2. Couple next Fmoc-AA-OH F->G H Continue SPPS... G->H

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Dissolving 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl in Aprotic Polar Solvents

Abstract This document provides a comprehensive guide and detailed protocols for the effective dissolution of 1-(N-Fmoc-aminomethyl)cyclopropanamine hydrochloride, a specialized building block used in peptide synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the effective dissolution of 1-(N-Fmoc-aminomethyl)cyclopropanamine hydrochloride, a specialized building block used in peptide synthesis, in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The presence of the hydrochloride salt presents a significant solubility challenge in these common, polar aprotic solvents. This guide elucidates the underlying chemical principles and provides a validated, step-by-step methodology involving in situ neutralization to achieve clear, homogenous solutions ready for use in solid-phase peptide synthesis (SPPS) and other applications.

Introduction: The Solubility Challenge

1-(N-Fmoc-aminomethyl)cyclopropanamine is a conformationally constrained, non-proteinogenic amino acid analogue. Its unique cyclopropyl scaffold is incorporated into peptide structures to introduce specific steric and electronic properties, making it a valuable tool in drug discovery and development.[1] The compound is commonly supplied as a hydrochloride (HCl) salt to improve its shelf-life and handling characteristics.

However, this salt form creates a significant hurdle for researchers. While the N-terminal Fmoc group imparts lipophilicity, the protonated primary amine (-NH3+Cl-) introduces ionic character. This ionic nature is poorly compatible with the polar aprotic environment of DMF and NMP, the workhorse solvents in Fmoc-based SPPS.[2][3] Direct attempts to dissolve the HCl salt in these solvents often result in poor solubility or the formation of suspensions, rendering it unsuitable for subsequent coupling reactions.

The solution lies in converting the hydrochloride salt to its more soluble free base form directly within the solvent. This application note details the precise protocol to achieve this through a carefully controlled in situ neutralization reaction.

Foundational Principles: Solute and Solvent Interactions

A successful dissolution strategy is built upon understanding the physicochemical properties of the components involved.

The Solute: 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl
  • Fmoc Group: The large, aromatic fluorenylmethyloxycarbonyl (Fmoc) group is highly non-polar and contributes to the molecule's solubility in organic solvents.[]

  • Cyclopropyl-Aminomethyl Linker: This is the core structural element of interest.

  • Hydrochloride Salt: The primary amine is protonated, forming an ammonium chloride salt. This ionic center requires a highly polar, and preferably protic, environment to be effectively solvated, which DMF and NMP do not provide.

The key to solubilization is to deprotonate the ammonium ion (R-NH3+) to yield the neutral, and significantly more organo-soluble, free amine (R-NH2).

The Solvents: DMF and NMP

Both DMF and NMP are classified as polar, aprotic solvents and are mainstays in peptide synthesis for their excellent ability to dissolve protected amino acids and swell the solid-phase resin support.[2][5][6]

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molar Mass 73.09 g/mol 99.13 g/mol
Boiling Point 153 °C202 °C
Polarity HighHigh
Protic/Aprotic AproticAprotic
Key Advantage Lower cost, widely used.[5]Higher solvating power, can improve difficult couplings.[5][7]
Key Consideration Can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[5][8]Can cause greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[5]

Crucial Note on Solvent Quality: The use of high-purity, peptide-grade or amine-free solvents is mandatory.[9] Standard grades of DMF can contain dimethylamine impurities from degradation, which, being a base, can cause unintended and premature removal of the Fmoc protecting group.[8][10]

Detailed Experimental Protocols

This section provides step-by-step instructions for dissolving 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl. The protocol is identical for both DMF and NMP.

Required Materials and Reagents
Reagent/MaterialSpecificationPurpose
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl≥98% PuritySolute
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade, Anhydrous, Amine-FreeSolvent
N-Methyl-2-pyrrolidone (NMP)Peptide Synthesis Grade, AnhydrousSolvent
N,N-Diisopropylethylamine (DIEA)≥99.5% Purity, RedistilledNeutralizing Base
Volumetric GlasswareClass AAccurate Measurement
Magnetic Stirrer & Stir Bar / Vortex Mixer-Agitation
Inert Gas (Argon or Nitrogen)High PurityOptional, for moisture-sensitive applications
Dissolution Workflow Diagram

The following diagram outlines the logical flow of the dissolution protocol.

DissolutionWorkflow cluster_prep Preparation cluster_reaction Neutralization & Dissolution cluster_verification Verification weigh 1. Weigh Solute (1-(N-Fmoc...) HCl) add_solvent 2. Add Solvent (Anhydrous DMF or NMP) weigh->add_solvent add_base 3. Add Neutralizing Base (1.05 eq. DIEA) add_solvent->add_base agitate 4. Agitate (Vortex / Stir / Sonicate) add_base->agitate Deprotonates R-NH3+ inspect 5. Visually Inspect Solution agitate->inspect result_ok Clear, Homogenous Solution (Ready for Use) inspect->result_ok Success result_fail Incomplete Dissolution (See Troubleshooting) inspect->result_fail Failure

Caption: Workflow for dissolving the HCl salt via in-situ neutralization.

Step-by-Step Protocol

This protocol is designed to prepare a 0.4 M stock solution. Adjust volumes as needed for different concentrations.

  • Calculate Required Amounts: Determine the mass of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl and the volume of DIEA required.

    • Example Calculation:

      • MW of Fmoc-Am-cPr-NH2·HCl = 388.9 g/mol (Note: Use the exact MW from your supplier's CoA).

      • MW of DIEA = 129.24 g/mol ; Density = 0.742 g/mL.

      • To make 5 mL of a 0.4 M solution: (0.4 mmol/mL) * 5 mL = 2.0 mmol.

      • Mass of HCl salt needed: 2.0 mmol * 388.9 mg/mmol = 777.8 mg.

      • Moles of DIEA needed (1.05 eq.): 2.0 mmol * 1.05 = 2.1 mmol.

      • Volume of DIEA needed: (2.1 mmol * 129.24 mg/mmol) / (742 mg/mL) = 0.366 mL or 366 µL.

  • Weigh and Transfer: Accurately weigh the calculated mass of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl into a clean, dry vial.

  • Add Solvent: Add the desired solvent (e.g., ~4.5 mL of DMF or NMP for a final volume of 5 mL) to the vial. The compound will likely not dissolve at this stage and will form a slurry or suspension.

  • Neutralize: Using a calibrated micropipette, add the calculated volume of DIEA (e.g., 366 µL) to the suspension. The addition of the base is the critical step that facilitates dissolution.

  • Agitate to Dissolve: Immediately cap the vial and agitate the mixture. Use one or a combination of the following methods:

    • Vortexing: Mix on a vortex mixer for 1-2 minutes.

    • Magnetic Stirring: Add a small stir bar before the solvent and stir for 5-10 minutes.

    • Sonication: Place the vial in a bath sonicator for 2-5 minutes. Avoid excessive heating.

  • Final Volume Adjustment & Verification: Once the solid is fully dissolved, add solvent to reach the final desired volume (e.g., 5.0 mL). Visually inspect the solution against a bright background. It should be completely clear and free of any particulate matter. The solution is now ready for use in your application (e.g., addition to an SPPS reaction vessel).

Best Practice: Prepare the solution fresh and use it immediately. While the neutralized free base is soluble, prolonged storage in solution, especially in NMP, may lead to slight degradation or Fmoc instability.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient neutralizing base (DIEA).2. Inaccurate weighing of the HCl salt.3. Low-quality or wet solvent.1. Add another small aliquot of DIEA (e.g., 0.05 equivalents) and continue agitation.2. Re-prepare the solution, carefully verifying all measurements.3. Discard the solution and remake using fresh, anhydrous, peptide-grade solvent.
Solution remains hazy or cloudy. 1. Presence of moisture in the solvent or on glassware.2. Formation of insoluble byproducts due to impure reagents.1. Ensure all glassware is oven-dried and use anhydrous grade solvents. Consider preparing under an inert atmosphere.2. Use high-purity reagents from a reputable supplier.
Premature Fmoc deprotection observed in subsequent steps. 1. Amine impurities in the solvent (especially DMF).2. Solution was stored for too long before use.3. Excessive heat was applied during dissolution.1. Use only fresh, high-purity, amine-free or peptide-grade DMF/NMP.[8][9]2. Always prepare the solution immediately before use.3. Avoid heating. Use sonication or extended vortexing at room temperature.

Conclusion

The successful solubilization of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl in DMF or NMP is not achievable through direct dissolution due to the ionic nature of the hydrochloride salt. The mandatory and critical step is the in situ neutralization of the salt to its free base form using a non-nucleophilic organic base such as DIEA. By following the validated protocol outlined in this guide, researchers can reliably and efficiently prepare clear, homogenous solutions of this valuable building block, ensuring its seamless integration into peptide synthesis workflows and other chemical applications.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press.
  • Scognamiglio, A., Magli, E., & Caliendo, G. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). An efficient and robust Fmoc deprotection reagent for solid phase peptide synthesis. RSC Advances. Retrieved from [Link]

  • Hay, D. L., et al. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • ResearchGate. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Fluoromethyl)cyclopropanamine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility - N. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Reddit. (2022, June 30). Best solvent for FMOC removal. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocols for Peptides Containing 1-(N-Fmoc-aminomethyl)cyclopropanamine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Context The incorporation of conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Context

The incorporation of conformationally restricted building blocks is a cornerstone of modern peptidomimetic drug design. 1-(N-Fmoc-aminomethyl)cyclopropanamine is a highly specialized geminally disubstituted cyclopropane diamine. When integrated into a peptide backbone, it acts as a rigid spacer that heavily restricts the local ϕ and ψ dihedral angles, enhancing proteolytic stability and receptor subtype selectivity.

However, scaling up the synthesis of peptides containing this moiety presents profound chemical challenges. The primary amine located directly on the cyclopropane ring is exceptionally sterically hindered. It is attached to a fully substituted quaternary carbon (C1), making it structurally analogous to, but more rigid than, α,α -dialkyl amino acids like α -aminoisobutyric acid (Aib)[1][2].

During Solid-Phase Peptide Synthesis (SPPS), standard coupling reagents fail to achieve complete conversion at this residue. As the synthesis scales from milligrams to grams, the accumulation of deletion sequences and the exacerbation of resin-bound peptide aggregation drastically reduce the final yield[3]. This application note details a field-proven, self-validating protocol to overcome these steric barriers during scale-up.

Strategic Scale-Up Considerations

To transition from analytical-scale synthesis to a robust gram-scale process, the protocol must be engineered around the kinetics of hindered aminolysis.

Overcoming the Activation Energy Barrier

Standard carbodiimide chemistry (e.g., DIC/HOBt or DIC/Oxyma) forms an O-acylisourea intermediate that is insufficiently reactive to overcome the steric clash imposed by the cyclopropane ring[4]. To drive the reaction forward, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at position 7 of the HOAt leaving group participates in an intramolecular hydrogen bond with the incoming cyclopropylamine, stabilizing the transition state and dramatically accelerating amide bond formation[4].

Mitigating Peptide Aggregation

As the peptide chain elongates, interchain hydrogen bonding causes the resin to clump, physically blocking the heavily hindered reactive sites[3]. To combat this during scale-up:

  • Solvent Optimization: Dimethylformamide (DMF) is replaced with N-Methyl-2-pyrrolidone (NMP) . NMP is a superior solvent for disrupting beta-sheet-like aggregation on the solid support[4].

  • Thermal Assistance: Applying controlled microwave (MW) heating (75°C) increases the kinetic energy of the system, improving solvent penetration into the resin matrix and reducing coupling times from hours to minutes[3].

Preventing Guanidinylation

A critical failure mode in scale-up is the capping of the peptide chain via guanidinylation. This occurs when the unreacted hindered amine attacks the uronium salt (HATU) directly instead of the activated amino acid. To prevent this, the Fmoc-amino acid must be strictly pre-activated before being introduced to the resin, and the coupling reagent must be used in a slight stoichiometric deficit relative to the amino acid[4].

Process Workflows & Mechanistic Logic

ReagentLogic A Sterically Hindered Cyclopropylamine B Standard Carbodiimides (DIC/HOBt) A->B Sub-optimal C Uronium/Aminium Salts (HATU/COMU) A->C Recommended D Incomplete Reaction Aggregration Risk B->D E Efficient Amidation (> 95% Yield) C->E

Fig 1. Mechanistic selection of coupling reagents for sterically hindered cyclopropylamines.

ScaleUpWorkflow Step1 Step 1: Swelling NMP / 0.1M Chaotropic Salts Step2 Step 2: Pre-activation Fmoc-AA + HATU + DIPEA (1:1:2) Step1->Step2 Step3 Step 3: Hindered Coupling Microwave 75°C, 30 min Step2->Step3 Step4 Step 4: Colorimetric QC Bromophenol Blue Test Step3->Step4 Step4->Step3 Positive (Blue/Green) Recouple Step5 Step 5: Elongation/Cleavage Standard SPPS Protocols Step4->Step5 Negative (Yellow) Proceed

Fig 2. Optimized closed-loop SPPS workflow for constrained cyclopropylamine building blocks.

Quantitative Data: Coupling Optimization

The following table summarizes the optimization data for coupling an incoming Fmoc-Ala-OH to the resin-bound 1-(N-Fmoc-aminomethyl)cyclopropanamine residue at a 10 mmol scale.

Coupling Reagent (Eq)SolventTemp (°C)Time (min)AdditiveCrude Yield (%)Purity (HPLC %)
DIC / Oxyma (4.0)DMF25120None35.241.0
PyBOP / DIPEA (4.0)DMF25120None52.860.5
HATU / DIPEA (4.0)DMF25120None78.482.1
HATU / DIPEA (4.0)NMP75 (MW)30None>98.095.4
HATU / DIPEA (4.0)NMP75 (MW)300.1M LiCl>99.097.2

Note: The addition of 0.1M LiCl acts as a chaotropic agent to further disrupt aggregation in highly difficult sequences[4].

Step-by-Step Experimental Methodologies

This protocol is designed as a self-validating system . It incorporates mandatory in-process Quality Control (QC) checkpoints to ensure that the scale-up batch is not lost due to incomplete reactions.

Protocol A: Resin Preparation and Swelling

Objective: Maximize the surface area and accessibility of the solid support.

  • Weigh 10.0 mmol of the target peptide-resin (e.g., Rink Amide AM resin, loading 0.5 mmol/g) into a large-scale SPPS reaction vessel.

  • Add 150 mL of NMP containing 0.1 M LiCl.

  • Agitate via nitrogen bubbling for 60 minutes at room temperature.

  • Drain the solvent and wash the resin with NMP (3 × 100 mL).

Protocol B: Coupling to the Hindered Cyclopropylamine

Objective: Form the amide bond onto the sterically hindered primary amine of the cyclopropane ring.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in NMP (150 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with NMP (6 × 100 mL).

  • Pre-activation (Crucial Step): In a separate vessel, dissolve the incoming Fmoc-amino acid (40.0 mmol, 4.0 eq) and HATU (39.0 mmol, 3.9 eq) in 100 mL of NMP.

    • Causality Note: Using 3.9 eq of HATU ensures no excess uronium salt is present to cause chain-terminating guanidinylation of the hindered amine[4].

  • Add N,N-Diisopropylethylamine (DIPEA) (80.0 mmol, 8.0 eq) to the activation vessel. Stir for exactly 2 minutes until a color change (pale yellow) is observed, indicating active ester formation.

  • Coupling: Transfer the activated mixture to the resin.

  • React at 75°C for 30 minutes using a microwave peptide synthesizer (or 60°C for 120 minutes in a conventional jacketed reactor).

  • Drain and wash the resin with NMP (4 × 100 mL).

Protocol C: In-Process Quality Control (Bromophenol Blue Test)

Objective: Verify complete coupling before proceeding. The standard Ninhydrin (Kaiser) test is notoriously unreliable for highly hindered or secondary-like amines[4].

  • Extract a 5 mg sample of the resin. Wash thoroughly with Dichloromethane (DCM) to remove residual NMP and base.

  • Add 2 drops of a 1% Bromophenol Blue solution in Dimethylacetamide (DMAc).

  • Observation:

    • Yellow/Clear: The reaction is complete (no free amines). Proceed to Protocol D.

    • Blue/Green: The reaction is incomplete[4]. Do not proceed. Repeat Protocol B (Steps 2-6) using 2.0 eq of reagents.

Protocol D: Cleavage and Global Deprotection

Objective: Release the peptide from the resin and remove the aminomethyl Fmoc group (if not already removed during elongation).

  • Wash the final peptide-resin with DCM (5 × 100 mL) to shrink the resin and remove NMP. Dry under a vacuum for 2 hours.

  • Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v). Volume: 10 mL per gram of resin.

  • Add the cocktail to the resin and agitate gently for 2.5 hours at room temperature.

  • Filter the cleavage solution into a round-bottom flask. Wash the resin twice with neat TFA (20 mL).

  • Concentrate the combined filtrate under reduced pressure to approximately 20% of its original volume.

  • Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant the ether, and dry the pellet under a vacuum.

References

  • Tetras. "Improving Peptide Synthesis." The Tetras. Available at:[Link]

  • RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges." RSC. Available at: [Link]

  • ACS Publications. "Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids." Organic Letters. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl and Fmoc-1-amino-1-cyclopropanecarboxylic acid in Peptide Synthesis

In the intricate world of peptide design and drug development, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. Non-natural, conformationally constr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide design and drug development, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. Non-natural, conformationally constrained amino acids are powerful tools in this endeavor, and among them, cyclopropane-containing residues have garnered significant attention.[1] Their rigid three-membered ring system can profoundly influence the secondary structure of a peptide, leading to improved metabolic stability and receptor-binding affinity.[2][3]

This guide provides an in-depth, objective comparison of two such building blocks: 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl , a β-amino acid analogue, and Fmoc-1-amino-1-cyclopropanecarboxylic acid , a Cα-tetrasubstituted α-amino acid. While both introduce a cyclopropane moiety, their distinct structural arrangements lead to significant differences in their performance during solid-phase peptide synthesis (SPPS) and their impact on the final peptide's properties. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of these two building blocks is crucial for their effective application. The following table summarizes their key characteristics.

Property1-(N-Fmoc-aminomethyl)cyclopropanamine HClFmoc-1-amino-1-cyclopropanecarboxylic acid
Synonyms Fmoc-Amc-amine HClFmoc-Ac3c-OH, Fmoc-Cpa-OH
Structure
CAS Number Not readily available for the Fmoc derivative HCl salt126705-22-4[4][5][6]
Molecular Formula C₁₉H₂₁ClN₂O₂C₁₉H₁₇NO₄[4]
Molecular Weight 360.84 g/mol 323.34 g/mol [4]
Amino Acid Type β-amino acid analogueCα-tetrasubstituted α-amino acid
Key Structural Feature Aminomethyl group attached to the cyclopropane ringAmino and carboxyl groups directly attached to the same cyclopropyl carbon

Performance in Solid-Phase Peptide Synthesis (SPPS): A Comparative Analysis

The efficiency and success of SPPS are critically dependent on the ease of coupling and deprotection of the amino acid building blocks. Here, the structural differences between our two subject molecules become starkly apparent.

Coupling Efficiency and Steric Hindrance

Fmoc-1-amino-1-cyclopropanecarboxylic acid , as a Cα-tetrasubstituted amino acid, presents significant steric hindrance at the reaction center.[7][8] The presence of two non-hydrogen substituents on the α-carbon physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.[8] This can lead to:

  • Slower coupling kinetics: Longer reaction times are often necessary to achieve complete coupling.[8]

  • Lower coupling yields: Incomplete reactions can result in deletion sequences, complicating the purification of the final peptide.[8]

  • Requirement for more potent coupling reagents: Standard coupling reagents may be insufficient, necessitating the use of more powerful and often more expensive activators like HATU, HCTU, or PyAOP to drive the reaction to completion.[9][10]

In contrast, 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a β-amino acid analogue. While still conformationally restricted, the amine group is attached to a methylene spacer, which reduces the steric bulk directly at the site of peptide bond formation. This generally translates to more favorable coupling kinetics, similar to that of standard proteinogenic amino acids.

The following diagram illustrates the difference in steric hindrance during the coupling step:

G cluster_0 Fmoc-1-amino-1-cyclopropanecarboxylic acid (Cα-tetrasubstituted) cluster_1 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl (β-amino acid analogue) a Sterically Hindered Cα-carbon b Approaching Activated Carboxyl Group a->b Significant Steric Clash c Peptide on Solid Support b->c Slow/Incomplete Coupling d Less Hindered Aminomethyl Group e Approaching Activated Carboxyl Group d->e Reduced Steric Hindrance f Peptide on Solid Support e->f Efficient Coupling

Steric hindrance comparison during SPPS coupling.
Deprotection of the Fmoc Group

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS and is typically achieved using a solution of piperidine in DMF. The rate of this β-elimination reaction is generally not significantly affected by the structure of the amino acid side chain. Therefore, for both 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl and Fmoc-1-amino-1-cyclopropanecarboxylic acid , the deprotection step is expected to proceed efficiently under standard conditions.

Impact on Peptide Structure and Function: The Conformational Conundrum

The primary motivation for incorporating these non-natural amino acids is to impose conformational constraints on the resulting peptide, thereby influencing its secondary structure and, consequently, its biological activity.

Fmoc-1-amino-1-cyclopropanecarboxylic acid provides a more rigid constraint on the peptide backbone. The fixed bond angles of the cyclopropane ring, directly incorporated into the peptide backbone, severely restrict the allowable Ramachandran (φ, ψ) angles of the peptide chain.[11] This has been shown to induce well-defined secondary structures, such as β-turns and helical conformations.[11] The ability to promote specific, predictable folding patterns is a significant advantage in the rational design of peptidomimetics with high receptor affinity and selectivity.

On the other hand, 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl , as a β-amino acid, introduces an additional methylene group into the peptide backbone. This extends the backbone and increases its flexibility compared to its α-amino acid counterpart. While still more constrained than a linear aliphatic side chain, the resulting peptide may be able to sample a wider range of conformations. The incorporation of β-amino acids has been shown to lead to the formation of unique helical structures, such as the 12-helix, which are not observed in peptides composed solely of α-amino acids.[12]

The following diagram illustrates the differential impact of these two building blocks on peptide backbone conformation:

G cluster_0 Peptide with Fmoc-1-amino-1-cyclopropanecarboxylic acid cluster_1 Peptide with 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl a Rigidly Constrained Backbone b Predictable Secondary Structure (e.g., β-turn) a->b c More Flexible Backbone d Access to Novel Helical Conformations c->d

Impact on peptide backbone conformation.

Synthesis and Accessibility: A Practical Consideration

The ease of synthesis and commercial availability of these building blocks are crucial factors for their widespread adoption in research and development.

The synthesis of Fmoc-1-amino-1-cyclopropanecarboxylic acid is well-documented, often starting from commercially available cyclopropane-1,1-dicarboxylic acid.[13][14] Its established synthetic routes contribute to its relatively good commercial availability from various suppliers.[4][5][6]

The synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is less commonly described in the literature, which may suggest a more complex or less optimized synthetic pathway. This could potentially impact its cost and availability compared to its Cα-tetrasubstituted counterpart.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a general framework for the incorporation of these amino acids into a peptide sequence using manual Fmoc-based SPPS.

General SPPS Workflow

SPPS_Workflow Resin Start: Resin with C-terminal amino acid (Fmoc protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-amino acid, activator, base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat If not final residue Cleavage 5. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage If final residue Repeat->Deprotection Purification 6. Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Coupling Protocol
  • Resin Preparation: Start with a pre-swollen resin on which the N-terminal Fmoc group of the growing peptide chain has been removed. Wash the resin thoroughly with DMF (3 x 1 min).

  • Activation of the Amino Acid:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected cyclopropane amino acid in DMF.

    • Add 3-5 equivalents of a suitable coupling reagent (e.g., HBTU, HATU). For Fmoc-1-amino-1-cyclopropanecarboxylic acid , a more potent activator like HATU is recommended due to steric hindrance.[10]

    • Add 6-10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature. For 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl , a coupling time of 1-2 hours is typically sufficient. For Fmoc-1-amino-1-cyclopropanecarboxylic acid , extended coupling times (4-24 hours) may be necessary.[8] Monitoring the reaction for completion using a ninhydrin test is highly recommended.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove any unreacted reagents and byproducts.

Conclusion and Recommendations

Both 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl and Fmoc-1-amino-1-cyclopropanecarboxylic acid are valuable tools for the design of conformationally constrained peptides. The choice between them should be guided by the specific goals of the research.

  • Fmoc-1-amino-1-cyclopropanecarboxylic acid is the preferred choice when the primary objective is to induce a highly predictable and rigid secondary structure, such as a β-turn. Researchers should be prepared for potentially challenging coupling reactions and may need to optimize conditions with more potent coupling reagents and longer reaction times.

  • 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl offers a more straightforward incorporation into peptide sequences due to reduced steric hindrance. It provides a means to introduce conformational constraints while allowing for a degree of flexibility that may be beneficial for exploring novel peptide conformations and for applications where a less rigid structure is desired.

Ultimately, the selection of the appropriate cyclopropane-containing amino acid is a strategic decision that balances synthetic feasibility with the desired structural and functional outcomes of the final peptide. A thorough understanding of their distinct properties, as outlined in this guide, will empower researchers to harness the full potential of these unique building blocks in the exciting field of peptide science.

References

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  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065.
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  • Rinaldi, S., et al. (2018). Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. Retrieved from [Link]

  • St-Gelais, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
  • Stammer, C. H. (1982). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 82(4), 365-381.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
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  • O'Connor, J. M., & O'Brien, C. J. (2018). (a) Conformational restriction by steric effects due to the structural... ResearchGate. Retrieved from [Link]

  • Gopi, H. N., & Gopi, K. V. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Bioorganic & Medicinal Chemistry Letters, 23(10), 2969-2972.
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  • Guisado, O. L., et al. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 22(15), 5965-5969.
  • Páll, G. I., et al. (2006). Conformational Studies Using Molecular Mechanics on Model Peptides with 1-Aminocycloalkane 1-Carboxylic Acid Residues. Bulletin of the Chemical Society of Japan, 79(6), 923-931.
  • Pellicciari, R., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
  • Affymax Technologies N.V. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
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  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
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Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and peptide science, conformationally constrained amino acid analogues are invaluable tools for designing nov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and peptide science, conformationally constrained amino acid analogues are invaluable tools for designing novel therapeutics with enhanced potency and metabolic stability. Among these, derivatives of 1-aminomethylcyclopropanamine serve as rigid scaffolds that can mimic or induce specific peptide secondary structures. The widely used fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), making Fmoc-protected building blocks, such as 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl, of significant interest.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl. It is designed to move beyond a simple recitation of spectral data, offering instead a rationale for the observed chemical shifts and coupling constants. Furthermore, this guide will compare the NMR signature of the Fmoc-protected compound with viable alternatives, furnishing researchers with the necessary framework to confidently identify and characterize these crucial synthetic intermediates.

The Structural Landscape and its NMR Fingerprint

The unique structural features of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl give rise to a characteristic NMR spectrum. Understanding the origin of these signals is paramount for accurate structural elucidation.

The Cyclopropane Moiety: A Region of High Shielding

The three-membered ring of cyclopropane exhibits a phenomenon often referred to as "σ-aromaticity," where the C-C bond electrons generate a ring current that strongly shields the protons attached to the ring.[1][2] This results in their signals appearing at unusually high field (low ppm values) in the ¹H NMR spectrum, typically in the range of 0.2 to 1.0 ppm.[3] The geminal and vicinal coupling constants within the cyclopropane ring are also distinctive and provide valuable stereochemical information.[4][5]

The Fmoc Group: Aromatic Complexity and Rotational Isomers

The fluorenylmethyloxycarbonyl (Fmoc) group presents a more complex set of signals in the aromatic region of the ¹H NMR spectrum (typically 7.2-7.8 ppm).[6] The eight aromatic protons of the fluorenyl group often appear as a series of doublets and triplets. A key feature of carbamates like the Fmoc group is the potential for restricted rotation around the C-N bond, which can lead to the observation of rotamers at room temperature. This may manifest as peak broadening or even a doubling of some signals in the NMR spectrum.[7]

The Aminomethyl Linker and the Effect of Protonation

The methylene protons of the aminomethyl group are diastereotopic due to the chiral nature of the molecule (even in a racemic mixture, they are locally asymmetric). Therefore, they are expected to appear as a complex multiplet, further complicated by coupling to the adjacent amine proton. In the hydrochloride salt form, the primary amine is protonated to an ammonium cation (-NH3+). This has a significant deshielding effect on the adjacent protons. The ammonium protons themselves will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[8][9] In deuterated solvents capable of hydrogen exchange, such as D₂O or methanol-d₄, the ammonium proton signal may broaden significantly or disappear entirely.[8]

Predicted NMR Spectral Data for 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

Predicted ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3br s3H-NH₃⁺Broad signal due to proton exchange and quadrupolar coupling with ¹⁴N. Shifted downfield due to protonation.
~7.90d, J ≈ 7.5 Hz2HFmoc H4, H5Aromatic protons of the Fmoc group.
~7.75d, J ≈ 7.5 Hz2HFmoc H1, H8Aromatic protons of the Fmoc group.
~7.42t, J ≈ 7.4 Hz2HFmoc H3, H6Aromatic protons of the Fmoc group.
~7.34t, J ≈ 7.4 Hz2HFmoc H2, H7Aromatic protons of the Fmoc group.
~4.30d, J ≈ 6.8 Hz2HFmoc-CH₂Methylene protons of the Fmoc group.
~4.22t, J ≈ 6.8 Hz1HFmoc-CHMethine proton of the Fmoc group.
~3.15m2H-CH₂-NH-FmocDiastereotopic methylene protons adjacent to the Fmoc-protected amine.
~0.8-1.0m2HCyclopropane CH₂Diastereotopic protons on the cyclopropane ring.
~0.6-0.8m2HCyclopropane CH₂Diastereotopic protons on the cyclopropane ring.
Predicted ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~156.5C=O (Fmoc)Carbamate carbonyl carbon.
~144.0Quaternary C (Fmoc)Aromatic quaternary carbons of the Fmoc group.
~141.0Quaternary C (Fmoc)Aromatic quaternary carbons of the Fmoc group.
~127.8CH (Fmoc)Aromatic CH carbons of the Fmoc group.
~127.2CH (Fmoc)Aromatic CH carbons of the Fmoc group.
~125.5CH (Fmoc)Aromatic CH carbons of the Fmoc group.
~120.3CH (Fmoc)Aromatic CH carbons of the Fmoc group.
~66.0Fmoc-CH₂Methylene carbon of the Fmoc group.
~47.0Fmoc-CHMethine carbon of the Fmoc group.
~45.0-CH₂-NH-FmocMethylene carbon adjacent to the Fmoc-protected amine.
~20.0Quaternary C (Cyclopropane)Quaternary carbon of the cyclopropane ring.
~12.0CH₂ (Cyclopropane)Methylene carbons of the cyclopropane ring.

Comparative Analysis with Alternative Protecting Groups

The choice of protecting group is a critical decision in a synthetic strategy. Below is a comparison of the expected NMR signatures for the 1-(aminomethyl)cyclopropanamine core when protected with common alternatives to Fmoc.

Protecting GroupKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key Differentiating Features
Fmoc Aromatic: 7.2-7.9 (8H), Fmoc-CH₂: ~4.3, Fmoc-CH: ~4.2Aromatic: 120-145, C=O: ~156, Fmoc-CH₂/CH: ~66, ~47Multiple aromatic signals, characteristic upfield CH and CH₂ signals of the fluorenyl moiety.
Boc t-Butyl: ~1.4 (s, 9H)t-Butyl C: ~79, t-Butyl CH₃: ~28, C=O: ~155Large singlet at ~1.4 ppm integrating to 9 protons is a definitive marker.
Cbz Aromatic: ~7.3 (m, 5H), Benzyl-CH₂: ~5.1 (s, 2H)Aromatic: 127-137, C=O: ~156, Benzyl-CH₂: ~67Phenyl group signals and a characteristic singlet for the benzylic CH₂ protons around 5.1 ppm.

Experimental Protocols

Standard NMR Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is crucial.

  • Sample Weighing: Accurately weigh 5-10 mg of the 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for hydrochloride salts. Other options include D₂O or methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Acquisition of 1D and 2D NMR Spectra

A comprehensive characterization often requires more than just a standard ¹H NMR spectrum.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, which is invaluable for assigning protons within the cyclopropane and Fmoc spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the entire molecule, for instance, linking the aminomethyl protons to the quaternary carbon of the cyclopropane ring.

Visualizing Molecular Connectivity and Experimental Workflow

Key Structural Features and their NMR Correlation

cluster_Fmoc Fmoc Group cluster_Linker Linker cluster_Core Cyclopropane Core cluster_Salt Salt Form Fmoc_Aromatic Aromatic Protons (δ 7.2-7.9) Fmoc_Aliphatic CH (δ ~4.2) CH₂ (δ ~4.3) Aminomethyl -CH₂-NH- (δ ~3.15) Fmoc_Aliphatic->Aminomethyl ¹J(CH-NH) Quaternary_C Quaternary Carbon Aminomethyl->Quaternary_C ²J(CH-C) via HMBC Cyclopropane Cyclopropyl Protons (δ 0.6-1.0) Quaternary_C->Cyclopropane ³J(C-H) via HMBC Ammonium -NH₃⁺ (δ ~8.3) Quaternary_C->Ammonium ¹J(C-N)

Caption: Correlation of structural fragments to their expected ¹H NMR chemical shift regions.

NMR Characterization Workflow

A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolution in Deuterated Solvent (e.g., DMSO-d₆) A->B C Filtration into NMR Tube B->C D 1D NMR Acquisition (¹H, ¹³C, DEPT) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Data Processing and Analysis E->F G Structure Elucidation F->G

Caption: Standard workflow for the comprehensive NMR characterization of small molecules.

Conclusion

The NMR characterization of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a nuanced task that requires an appreciation for the subtle electronic and steric effects at play within the molecule. By understanding the characteristic spectral signatures of the cyclopropane ring, the Fmoc protecting group, and the impact of amine protonation, researchers can confidently identify this important building block and distinguish it from its synthetic alternatives. The use of two-dimensional NMR techniques is highly recommended for unambiguous assignment and complete structural verification. This guide provides the foundational knowledge and practical protocols to empower researchers in their drug discovery and development endeavors.

References

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Validation

Mass Spectrometry Fragmentation Patterns of 1-(N-Fmoc-aminomethyl)cyclopropanamine: A Comparative Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Introduction 1-(N-Fmoc-aminomethyl)cyclopropanamine is a critical cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Introduction

1-(N-Fmoc-aminomethyl)cyclopropanamine is a critical cyclic diamine building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics, such as LSD1 inhibitors. During drug development, robust mass spectrometry (MS) characterization of these intermediates is non-negotiable. However, the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group heavily skews fragmentation behavior, often masking the structural identity of the underlying cyclopropanamine core.

As a Senior Application Scientist, I have designed this guide to objectively compare the MS fragmentation patterns of 1-(N-Fmoc-aminomethyl)cyclopropanamine across different dissociation techniques—specifically Low-Energy Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD). Furthermore, we will benchmark its performance against its Boc-protected alternative to highlight the analytical causality behind these experimental choices.

Mechanistic Causality: The Fmoc Fragmentation Dilemma

In positive electrospray ionization (ESI+), the basic primary amine of the cyclopropanamine ring readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 309.16. The analytical challenge arises during tandem mass spectrometry (MS/MS) due to the thermodynamic properties of the Fmoc group.

  • Low-Energy CID (Ion Trap Systems): CID deposits internal energy slowly, meaning fragmentation is thermodynamically driven by the most labile bonds[1]. The Fmoc group has an exceptionally low activation energy for cleavage. Consequently, the dominant pathway is the heterolytic cleavage of the Fmoc group, producing a highly stable, resonance-stabilized fluorenylmethyl cation at m/z 179.09[2]. This ion acts as a "charge sink," frequently becoming the base peak and suppressing the signal of structurally informative reporter ions[3]. A competing, albeit minor, pathway is the neutral loss of dibenzofulvene (178 Da) and CO2​ (44 Da)—a combined loss of 222 Da—leaving the protonated 1-(aminomethyl)cyclopropanamine core at m/z 87.09[2].

  • HCD (Orbitrap / Q-TOF Systems): To achieve deep structural elucidation of the highly strained cyclopropane core, HCD is required. HCD deposits energy much more rapidly, overcoming the primary Fmoc cleavage barrier to induce secondary and tertiary fragmentation[1]. This rapid energy deposition forces the m/z 87.09 ion to undergo ring opening and ammonia loss (-17 Da) to yield m/z 70.06, and further deep backbone cleavage to yield the cyclopropyl cation at m/z 41.04.

Comparative Performance Data: CID vs. HCD vs. Boc-Protection

To objectively evaluate analytical performance, the table below compares the fragmentation of the Fmoc-derivative under CID and HCD against the alternative 1-(N-Boc-aminomethyl)cyclopropanamine. The Boc group fragments via a predictable 100 Da neutral loss (isobutylene + CO2​ ), which is significantly less prone to ion suppression than the Fmoc fluorenyl cation.

Table 1: Quantitative MS/MS Fragmentation Comparison
Fragmentation TechniquePrecursor Ion (m/z)Primary Fragment (m/z)Secondary Fragments (m/z)Optimal NCE (%)Structural Information Yield
Low-Energy CID 309.16179.09 (Base Peak)87.09 (<10% abundance)15 - 25Low (Confirms Fmoc presence only)
HCD (Orbitrap) 309.1687.09 (-222 Da)70.06, 41.0430 - 45High (Resolves cyclopropane core)
Boc-Alternative (CID) 187.1487.09 (-100 Da)70.0620 - 30Medium (Avoids ion suppression)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a self-validating System Suitability Test (SST). This guarantees that collision energies are accurately calibrated before your high-value API intermediate is consumed.

Phase 1: System Suitability & Self-Validation

Causality: MS collision cells can drift in their energy calibration. If the energy is too low, secondary fragments of the cyclopropanamine ring will not appear; if too high, the precursor is annihilated into uninterpretable noise.

  • Prepare SST Mix: Combine 1 µM of Fmoc-Gly-OH and 1 µM of Boc-Gly-OH in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic Acid provides the necessary protons to ensure efficient ESI+ ionization, while the dual-mix provides distinct high-energy and low-energy cleavage benchmarks.

  • Execute Validation Run: Inject the SST mix using a step-wise Normalized Collision Energy (NCE) of 20%, 30%, and 40%.

  • Validation Criteria (Self-Correction): The system is validated only if the Fmoc-Gly-OH spectrum yields an m/z 179 base peak at 20% NCE, and the Boc-Gly-OH yields a clean [M+H−100] peak at 30% NCE. If the m/z 179 peak is missing or highly degraded, abort the sequence and recalibrate the collision cell[1].

Phase 2: Target Molecule Characterization
  • Sample Preparation: Dissolve 1-(N-Fmoc-aminomethyl)cyclopropanamine to a final concentration of 0.5 µM in 50:50 Methanol:Water (0.1% Formic Acid).

    • Causality: Methanol provides superior solvation for the highly hydrophobic fluorenyl ring compared to standard aqueous buffers, preventing sample precipitation and subsequent clogging in the ESI capillary.

  • Instrument Parameters (Orbitrap/Q-TOF):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 250°C

    • Isolation Window: 1.0 m/z (Narrowed to prevent the co-isolation of isotopic impurities common in Fmoc-derivatives[4]).

  • HCD Stepped Fragmentation: Apply a stepped NCE of 15%, 30%, and 45%[5].

    • Causality: The 15% step captures the intact m/z 309.16 precursor and the m/z 179.09 Fmoc reporter; the 30% step maximizes the m/z 87.09 neutral loss ion; the 45% step shatters the cyclopropane ring to yield the m/z 70.06 and m/z 41.04 structural identifiers.

Logical Diagram: Fragmentation Workflow

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 309.16 CID Low-Energy CID Precursor->CID Low NCE HCD HCD (Higher-Energy) Precursor->HCD High NCE Fluorenyl Fluorenylmethyl Cation m/z 179.09 CID->Fluorenyl Dominant Fmoc_Loss Neutral Loss (-222 Da) m/z 87.09 CID->Fmoc_Loss Minor HCD->Fluorenyl HCD->Fmoc_Loss Primary Ring_Open Ring Opening (-NH3) m/z 70.06 Fmoc_Loss->Ring_Open Secondary Deep_Frag Cyclopropyl Cation m/z 41.04 Fmoc_Loss->Deep_Frag Extensive

Comparative MS fragmentation pathways of 1-(N-Fmoc-aminomethyl)cyclopropanamine under CID vs HCD.

References

  • Title: Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization Source: ACS Publications URL: [Link]

  • Title: Collision-Induced Dissociation of Citrullinated Peptide Anions Source: Journal of the American Society for Mass Spectrometry (ACS) URL: [Link]

  • Title: Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry Source: NIH PubMed Central URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

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